molecular formula C11H13FO3 B13603098 Methyl 3-(4-fluorophenyl)-2-hydroxybutanoate

Methyl 3-(4-fluorophenyl)-2-hydroxybutanoate

Cat. No.: B13603098
M. Wt: 212.22 g/mol
InChI Key: QTEIFMXRBILUCD-UHFFFAOYSA-N
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Description

Methyl 3-(4-fluorophenyl)-2-hydroxybutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluorophenyl group attached to a hydroxybutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-fluorophenyl)-2-hydroxybutanoate typically involves the esterification of 3-(4-fluorophenyl)-2-hydroxybutanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-fluorophenyl)-2-hydroxybutanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: 3-(4-Fluorophenyl)-2-oxobutanoic acid.

    Reduction: Methyl 3-(4-fluorophenyl)-2-hydroxybutanol.

    Substitution: 3-(4-Methoxyphenyl)-2-hydroxybutanoate.

Scientific Research Applications

Methyl 3-(4-fluorophenyl)-2-hydroxybutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(4-fluorophenyl)-2-hydroxybutanoate involves its interaction with specific molecular targets. The hydroxy and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-chlorophenyl)-2-hydroxybutanoate
  • Methyl 3-(4-bromophenyl)-2-hydroxybutanoate
  • Methyl 3-(4-methylphenyl)-2-hydroxybutanoate

Uniqueness

Methyl 3-(4-fluorophenyl)-2-hydroxybutanoate is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound in various applications.

Properties

Molecular Formula

C11H13FO3

Molecular Weight

212.22 g/mol

IUPAC Name

methyl 3-(4-fluorophenyl)-2-hydroxybutanoate

InChI

InChI=1S/C11H13FO3/c1-7(10(13)11(14)15-2)8-3-5-9(12)6-4-8/h3-7,10,13H,1-2H3

InChI Key

QTEIFMXRBILUCD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)F)C(C(=O)OC)O

Origin of Product

United States

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